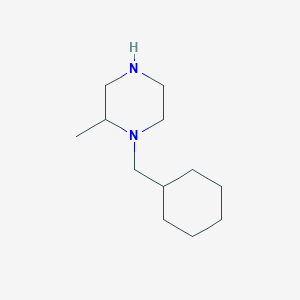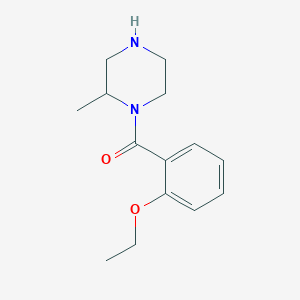![molecular formula C10H6Br2N4 B6361820 4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 1240580-17-9](/img/structure/B6361820.png)
4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their potential as anticancer agents . The compound has a molecular formula of C10H6Br2N4 .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” can be analyzed using various spectroscopic techniques. The InChI Key for this compound is HQLYWHSJALKYOV-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving “4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” and similar compounds have been studied, particularly in the context of their potential as anticancer agents .Physical And Chemical Properties Analysis
The compound “4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” has a molecular weight of 341.99 g/mol . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, including “4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile”, have been synthesized and evaluated as promising anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 .
Antimicrobial Activity
Triazoles and their derivatives have significant biological properties, including antimicrobial activity . They can form hydrogen bonds with different targets, improving the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Antiviral Activity
In addition to their antimicrobial properties, triazoles also exhibit antiviral activity . This makes them valuable in the development of treatments for various viral diseases .
Antitubercular Activity
Triazoles have also been found to have antitubercular activity . This makes them potential candidates for the development of new antitubercular drugs .
Anticonvulsant Activity
Triazoles and their derivatives have been found to possess anticonvulsant activity . This makes them potential candidates for the development of new anticonvulsant drugs .
Analgesic Activity
Triazoles have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new analgesic drugs .
Antioxidant Activity
Triazoles have been found to have antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs .
Anti-inflammatory Activity
Triazoles have been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Mechanism of Action
Mode of Action
Compounds with a 1,2,4-triazole moiety have been reported to exhibit various biological activities, including antifungal, antibacterial, and anticancer effects . The exact interaction of this compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
1,2,4-triazole derivatives have been reported to interfere with various cellular processes, potentially affecting multiple biochemical pathways .
Result of Action
Some 1,2,4-triazole derivatives have shown cytotoxic activities against certain tumor cell lines .
Safety and Hazards
Future Directions
The future directions for research on “4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” and similar compounds could involve further exploration of their anticancer properties . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
properties
IUPAC Name |
4-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N4/c11-9-14-10(12)16(15-9)6-8-3-1-7(5-13)2-4-8/h1-4H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYZHUHTHFXXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6361741.png)
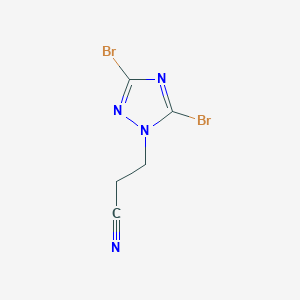
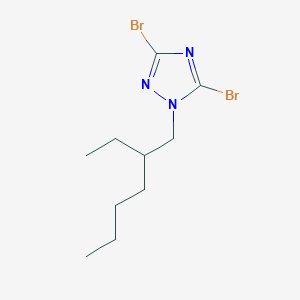

![1-[2-(4-Fluorophenoxy)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361766.png)
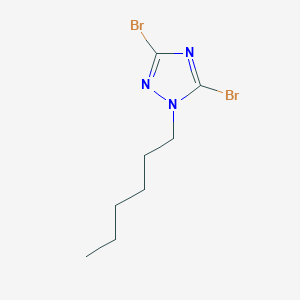
![3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361775.png)
![1-[(2,4,5-Trifluorophenyl)methyl]piperazine](/img/structure/B6361783.png)
![2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6361790.png)
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6361798.png)
![3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361806.png)
![3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361826.png)
